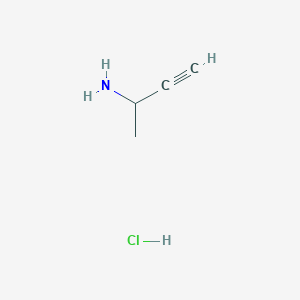

But-3-yn-2-amine hydrochloride

Description

Significance and Role in Contemporary Organic Chemistry

But-3-yn-2-amine (B1312585) hydrochloride serves as a crucial precursor in the synthesis of complex molecular architectures, particularly in the construction of nitrogen-containing compounds and heterocyclic systems. researchgate.netopenmedicinalchemistryjournal.com Propargylamines, the class of compounds to which But-3-yn-2-amine belongs, are highly valued for their dual functionality. The alkyne group can undergo a wide array of transformations, including cycloadditions and coupling reactions, while the amine group provides a site for nucleophilic attack, acylation, and alkylation. cymitquimica.com

The presence of both an alkyne and an amine in one molecule allows for the synthesis of diverse heterocyclic compounds such as pyrroles and pyridines. researchgate.net A cornerstone of its utility is in multicomponent reactions, such as the A³ (aldehyde-alkyne-amine) coupling, which provides a highly efficient, atom-economical pathway to more complex propargylamines. mdpi.comrsc.org This reaction and others like it benefit from the reactivity of the terminal alkyne, which can be activated under various catalytic conditions, including those using copper or zinc. mdpi.comrsc.org

Furthermore, the terminal alkyne moiety of But-3-yn-2-amine is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the straightforward and robust formation of triazole rings, which are considered bioisosteres of amide bonds in peptidomimetics. d-nb.infonih.gov This application highlights the compound's role in bridging simple building blocks with complex, functionally rich molecules.

Interdisciplinary Relevance in Chemical Sciences

The utility of But-3-yn-2-amine hydrochloride and related propargylamines extends beyond traditional organic synthesis into various interdisciplinary fields, most notably medicinal chemistry and materials science.

In medicinal chemistry , chiral propargylamines are critical intermediates for the synthesis of biologically active compounds. nih.gov Their ability to serve as precursors for peptidomimetics, where the amide bond is replaced by a more stable triazole moiety, is of particular interest in drug discovery. d-nb.infonih.gov This structural modification can enhance the metabolic stability and pharmacokinetic properties of peptide-based drug candidates. The synthesis of a wide array of N-sulfinyl propargylamines with diverse side chains, analogous to natural amino acids, underscores the modularity and importance of this chemical class in creating libraries of potential therapeutic agents. d-nb.infonih.gov

In the realm of chemical biology , the alkyne group acts as a versatile chemical handle. It can be used in bioorthogonal reactions, such as click chemistry, to label and track biomolecules within complex biological systems without interfering with native processes. This makes compounds like But-3-yn-2-amine valuable for developing chemical probes to study enzyme function and other biological interactions.

In materials science , terminal alkynes are used in the synthesis of polymers and functional materials. The ability of the alkyne group to participate in polymerization and cross-linking reactions allows for the creation of novel materials with tailored electronic, optical, or mechanical properties.

The development of catalytic systems that merge transition metal catalysis with biocatalysis further illustrates the compound's interdisciplinary nature. For instance, gold(I)-catalyzed hydration of alkynes can be coupled with a transaminase-catalyzed reaction in a one-pot synthesis to produce enantioenriched chiral amines, demonstrating a powerful synergy between different catalytic disciplines. chemrxiv.org

Structural Basis for Reactivity and Chirality in Advanced Applications

The distinct reactivity of this compound is a direct consequence of its molecular structure, which combines three key features: a terminal alkyne, a secondary amine, and a stereogenic center.

Key Structural and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈ClN | nih.gov |

| Molecular Weight | 105.57 g/mol | bldpharm.comambeed.com |

| IUPAC Name | but-3-yn-2-amine;hydrochloride | nih.gov |

| CAS Number | 42105-26-0 | nih.gov |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | ambeed.com |

The terminal alkyne (C≡CH group) is the primary site of many of the molecule's characteristic reactions. The acidic proton on the sp-hybridized carbon can be removed by a base to generate a potent acetylide nucleophile. This nucleophile can then react with various electrophiles. mdpi.com Additionally, the alkyne's carbon-carbon triple bond is electron-rich, making it susceptible to electrophilic additions and a key partner in metal-catalyzed reactions like the Sonogashira coupling and hydroamination. mdpi.comresearchgate.net

The amine group (-NH₂) at the C2 position is nucleophilic and basic. cymitquimica.com It can react with aldehydes and ketones to form imines, which are crucial intermediates in reactions like the Mannich and A³ couplings. mdpi.comnih.gov Its basicity also allows it to participate in acid-base chemistry.

The combination of these two functional groups confers both nucleophilic and electrophilic properties to the molecular backbone. researchgate.net

Crucially, the amine group is attached to a chiral center (the second carbon atom). This makes But-3-yn-2-amine a chiral building block, existing as two non-superimposable mirror images (enantiomers), (S)-But-3-yn-2-amine and (R)-But-3-yn-2-amine. The use of an enantiomerically pure form of the compound is essential for asymmetric synthesis, where the goal is to create a final product with a specific three-dimensional arrangement. rsc.org In the synthesis of pharmaceuticals, for example, often only one enantiomer exhibits the desired therapeutic effect. The ability to perform reactions diastereoselectively, guided by the existing stereocenter of the propargylamine (B41283), is a powerful strategy in modern organic synthesis. rsc.org Numerous methods have been developed for the asymmetric synthesis of chiral propargylamines, employing chiral auxiliaries, metal-catalysis, and biocatalysis to achieve high enantioselectivity. researchgate.netnih.gov

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

but-3-yn-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJBFJIMQKWSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505072 | |

| Record name | But-3-yn-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42105-26-0 | |

| Record name | But-3-yn-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-3-yn-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to But 3 Yn 2 Amine Hydrochloride

Established Synthetic Pathways to the Core Scaffold

The synthesis of the racemic but-3-yn-2-amine (B1312585) core relies on fundamental organic reactions that assemble the key structural features: the terminal alkyne and the secondary amine.

Alkyne Formation Strategies

A primary and highly effective method for constructing the propargylamine (B41283) framework of but-3-yn-2-amine is the multicomponent A³ coupling reaction (aldehyde-alkyne-amine). wikipedia.orgphytojournal.comrsc.org This reaction brings together an aldehyde, an alkyne, and an amine in a single pot, typically catalyzed by a metal salt. For the synthesis of but-3-yn-2-amine, the reactants would be acetaldehyde (B116499), acetylene (B1199291), and ammonia (B1221849). The reaction is generally mediated by a copper(I) catalyst, such as copper(I) bromide or iodide, which facilitates the C-H activation of acetylene to form a copper acetylide intermediate. phytojournal.comnih.gov

The generalized mechanism for the A³ coupling involves the initial reaction between the aldehyde (acetaldehyde) and the amine (ammonia) to form an imine in situ. wikipedia.orgphytojournal.com The copper acetylide then acts as a nucleophile, attacking the imine to form the propargylamine product. wikipedia.org

An alternative strategy involves the direct addition of a metal acetylide to a pre-formed imine or an imine equivalent. youtube.com In this approach, acetylene can be deprotonated using a strong base like n-butyllithium to form lithium acetylide. orgsyn.orgiu.edu This potent nucleophile can then be added to acetaldimine (the imine derived from acetaldehyde and ammonia). This method provides a more stepwise control over the reaction compared to the one-pot A³ coupling.

| Method | Reactants | Catalyst/Reagent | Key Features |

| A³ Coupling | Acetaldehyde, Acetylene, Ammonia | Copper(I) salts (e.g., CuBr, CuI) | One-pot, atom-economical. wikipedia.orgfit.edu |

| Acetylide Addition | Acetaldimine, Lithium Acetylide | n-Butyllithium (for acetylide formation) | Stepwise approach, good for substrate control. orgsyn.org |

Amine Group Incorporation Methods

In the context of the synthetic strategies mentioned above, the amine group is incorporated concurrently with the formation of the carbon skeleton.

In the A³ coupling reaction , ammonia serves as the direct source of the amine functionality. It first condenses with acetaldehyde to generate the reactive imine intermediate which is then alkynylated. wikipedia.orgphytojournal.com

In the acetylide addition pathway , the amine group is already present in the acetaldimine starting material. This imine is typically formed in a separate step by the condensation of acetaldehyde and ammonia, often with the removal of water to drive the equilibrium towards imine formation.

Another less direct method, though synthetically viable, is the Gabriel synthesis . This would involve the reaction of a propargylic halide, such as 3-bromo-1-butyne, with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. However, this method is more circuitous for a simple primary amine like but-3-yn-2-amine compared to the more convergent A³ coupling or imine addition routes.

Hydrochloride Salt Formation Techniques

The conversion of the free base but-3-yn-2-amine to its hydrochloride salt is a standard acid-base reaction that enhances the compound's stability, crystallinity, and solubility in certain solvents. youtube.comspectroscopyonline.com Given that but-3-yn-2-amine is a relatively small and potentially volatile amine, specific techniques are employed for efficient salt formation.

A common method involves dissolving the purified but-3-yn-2-amine in a suitable organic solvent, such as diethyl ether, isopropanol, or a mixture thereof. sciencemadness.org A solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is then added dropwise with stirring. The hydrochloride salt, being ionic, is typically insoluble in nonpolar organic solvents and will precipitate out of the solution. youtube.comspectroscopyonline.com The resulting solid can then be collected by filtration, washed with a non-polar solvent to remove any unreacted starting material, and dried under vacuum.

For small-scale preparations or when anhydrous conditions are critical, HCl gas can be bubbled directly through a solution of the amine. sciencemadness.org Alternatively, an in-situ generation of HCl can be achieved using reagents like t-butyl chloride, which reacts with bulky amine bases to produce isobutene and the desired hydrochloride salt. blogspot.com

Enantioselective Synthesis of But-3-yn-2-amine Hydrochloride

The synthesis of specific enantiomers of this compound is of significant interest, as stereochemistry often dictates biological activity. This is achieved through asymmetric synthesis, which can be approached using chiral catalysts or by starting with enantiomerically pure precursors.

Asymmetric Synthesis Techniques and Chiral Catalysis

The enantioselective A³ coupling reaction is a powerful tool for the synthesis of chiral propargylamines. nih.govdntb.gov.ua This is achieved by employing a chiral ligand in conjunction with the metal catalyst, most commonly a copper(I) salt. organic-chemistry.orgacs.org The chiral ligand coordinates to the metal center, creating a chiral environment that influences the facial selectivity of the nucleophilic attack of the acetylide on the imine.

Several classes of chiral ligands have been successfully employed in asymmetric A³ couplings. Prominent examples include:

Pybox Ligands (bis(oxazolinyl)pyridine): These C₂-symmetric ligands, when complexed with copper(I), have been shown to be highly effective catalysts for the enantioselective addition of alkynes to imines, affording propargylamines in high yields and enantiomeric excesses (ee). acs.orgacs.orgnih.gov

Quinap Ligands ((2-phosphino-1-naphthyl)isoquinoline): These P,N-ligands are also highly effective in copper-catalyzed asymmetric A³ couplings, particularly with secondary amines, leading to tertiary propargylamines with high enantioselectivity. organic-chemistry.orgnih.gov

For the synthesis of a specific enantiomer of but-3-yn-2-amine, one could envision an A³ coupling of acetaldehyde, ammonia, and acetylene in the presence of a copper(I) salt and a chiral Pybox or a related ligand. The choice of ligand enantiomer would determine whether the (R)- or (S)-enantiomer of the product is formed.

| Chiral Ligand Family | Metal Catalyst | Typical Substrates | Reported Enantioselectivity |

| Pybox | Copper(I) salts (e.g., CuOTf, CuBr) | Aromatic/aliphatic aldehydes, primary amines, terminal alkynes | Often >90% ee nih.govacs.org |

| Quinap | Copper(I) bromide | Aldehydes, secondary amines, terminal alkynes | Up to 90% ee organic-chemistry.org |

Chiral Starting Material Approaches

An alternative to using a chiral catalyst is to employ a chiral starting material, a strategy often referred to as the "chiral pool" approach. This involves using a readily available, enantiomerically pure compound that contains a stereocenter that will be incorporated into the final product.

One well-established method in asymmetric amine synthesis utilizes a chiral auxiliary . wikipedia.org A prominent example is the use of tert-butanesulfinamide, often referred to as Ellman's auxiliary. yale.edu In this approach, (R)- or (S)-tert-butanesulfinamide is condensed with acetaldehyde to form a chiral N-sulfinylimine. The subsequent diastereoselective addition of a metal acetylide (e.g., lithium acetylide) to this chiral imine proceeds with high facial selectivity, dictated by the stereocenter on the sulfinyl group. wikipedia.org The sulfinyl group can then be cleaved under acidic conditions to yield the enantiomerically enriched primary amine, which can then be converted to its hydrochloride salt.

Another chiral starting material approach could involve the use of a chiral amine in the A³ coupling reaction. For instance, a chiral primary amine could be used to form a chiral imine with acetaldehyde, which then reacts with an acetylide. Subsequent removal of the chiral directing group from the nitrogen would yield the enantiomerically enriched but-3-yn-2-amine. Pseudoephedrine and pseudoephenamine are examples of chiral auxiliaries that have been successfully used in asymmetric alkylation reactions. harvard.edunih.gov

Diastereoselective Transformations and Chiral Auxiliary Applications

The synthesis of enantiomerically pure chiral amines is a cornerstone of pharmaceutical and organic chemistry, given their prevalence in biologically active molecules. osi.lv For propargylamines such as But-3-yn-2-amine, achieving stereocontrol is paramount. Diastereoselective synthesis using chiral auxiliaries is a robust and reliable strategy to introduce chirality with a high degree of precision. thieme-connect.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com

One of the most effective methods for preparing chiral amines involves the use of Ellman's chiral tert-butanesulfinamide. osi.lv This approach relies on the condensation of the chiral sulfinamide with a ketone or aldehyde to form an N-tert-butanesulfinyl imine. The sulfinyl group then acts as a powerful stereodirecting group, controlling the facial approach of a nucleophile to the imine C=N bond. thieme-connect.comnih.gov For the synthesis of a chiral propargylamine, the diastereoselective addition of an alkynyl nucleophile to the corresponding sulfinylimine intermediate would establish the desired stereocenter. The auxiliary can be cleaved under mild acidic conditions, yielding the enantiomerically enriched primary amine. nih.gov

Another widely employed class of chiral auxiliaries includes amino alcohol derivatives such as pseudoephedrine and pseudoephenamine. harvard.edunih.gov These are used to synthesize chiral carboxylic acids, which can then be converted to other functional groups. nih.gov In this context, an acyl group is attached to the auxiliary, forming an amide. Deprotonation followed by diastereoselective alkylation of the enolate and subsequent removal of the auxiliary provides access to a wide range of enantiomerically enriched compounds. harvard.edunih.gov The application of such strategies enables the synthesis of chiral building blocks that can be further elaborated to target molecules like But-3-yn-2-amine.

Table 1: Overview of Chiral Auxiliary Strategies for Propargylamine Synthesis

| Chiral Auxiliary Type | General Reaction Sequence | Key Advantages |

|---|

Advanced Synthetic Transformations from this compound

This compound is not only a target for synthesis but also a valuable starting material for constructing more complex and functionalized molecules. Its bifunctional nature, possessing both a reactive primary amine and a terminal alkyne, allows for a diverse range of subsequent transformations.

Derivatization Strategies for Functionalized Compounds

The dual functionality of But-3-yn-2-amine allows for selective derivatization at either the amine or the alkyne group, or both, to generate a library of functionalized compounds.

Derivatization of the Amine Group: The primary amine is a versatile nucleophile. It can readily undergo acylation with acyl chlorides or anhydrides to form stable amides, a common strategy for modifying the properties of amine-containing molecules. nih.gov Furthermore, the amine can participate in condensation reactions, such as the Paal-Knorr synthesis, where it reacts with 1,4-dicarbonyl compounds in a catalyst- and solvent-free process to form substituted pyrroles, with water as the only byproduct. acs.org

Derivatization of the Alkyne Group: The terminal alkyne is a powerful functional group for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for:

Sonogashira Cross-Coupling: A palladium-catalyzed reaction with aryl or vinyl halides to form substituted alkynes. nih.gov

Azide-Alkyne Cycloadditions: A cornerstone of "click chemistry," this reaction, often catalyzed by copper(I), involves the [3+2] cycloaddition with azides to form highly stable 1,2,3-triazole rings. nih.govrsc.org

Thiol-yne Reaction: The addition of thiols across the triple bond, which can proceed via radical or base-catalyzed mechanisms to yield vinyl sulfides. nih.gov

These derivatization strategies allow But-3-yn-2-amine to serve as a scaffold for introducing a wide array of functional groups and structural motifs.

Table 2: Derivatization Approaches for But-3-yn-2-amine

| Reactive Site | Reaction Type | Reagents | Resulting Compound Class |

|---|---|---|---|

| Amine (-NH₂) | Acylation | Acyl chlorides, Anhydrides | Amides |

| Amine (-NH₂) | Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | N-Substituted Pyrroles acs.org |

| Alkyne (-C≡CH) | Sonogashira Coupling | Aryl/Vinyl Halides, Pd catalyst, Cu co-catalyst | Disubstituted Alkynes nih.gov |

| Alkyne (-C≡CH) | Azide-Alkyne Cycloaddition | Organic Azides, Cu(I) catalyst | 1,4-Disubstituted 1,2,3-Triazoles rsc.org |

| Alkyne (-C≡CH) | Thiol-yne Reaction | Thiols | Vinyl Sulfides nih.gov |

Multi-component Reactions Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. organic-chemistry.org But-3-yn-2-amine is an ideal candidate for MCRs, capable of acting as either the amine or the alkyne component.

As the amine component, it can be utilized in well-known isocyanide-based MCRs like the Ugi and Passerini reactions. organic-chemistry.org In the Ugi four-component reaction, an aldehyde, an amine (e.g., But-3-yn-2-amine), a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. This reaction is particularly powerful for rapidly generating libraries of complex, peptide-like molecules. organic-chemistry.org

Alternatively, the alkyne functionality can be engaged. Propargylamines are the characteristic products of the A³ (Aldehyde-Alkyne-Amine) coupling, a powerful MCR for their synthesis. researchgate.netrsc.org Conversely, But-3-yn-2-amine, as a pre-formed propargylamine, can have its alkyne group participate in other MCRs, such as copper-catalyzed reactions involving azides and other components to build complex heterocyclic systems like substituted triazoles. rsc.org

Table 3: Potential Multi-component Reactions Involving But-3-yn-2-amine

| MCR Name | Role of But-3-yn-2-amine | Other Key Components | Typical Product |

|---|---|---|---|

| Ugi Reaction | Amine | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide organic-chemistry.org |

| Passerini Reaction | Amine (after conversion to imine) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide organic-chemistry.org |

| Azide-Alkyne-based MCR | Alkyne | Organic Azide (B81097), various electrophiles/nucleophiles | Functionalized Triazoles rsc.org |

Flow Chemistry and Continuous Processing in Amine Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and simplified scalability. nih.govuc.pt These benefits are particularly relevant for the synthesis of potentially volatile or reactive compounds like low-molecular-weight amines and alkynes.

The synthesis of propargylamines and their derivatives is well-suited for adaptation to flow chemistry. For instance, metal-catalyzed reactions, such as the A³ coupling, can be performed in packed-bed reactors containing the solid-supported catalyst. thieme-connect.de This setup allows the reactant streams to pass through the heated catalyst bed, with the product emerging continuously, minimizing catalyst handling and simplifying purification. The synthesis of related propargylic alcohols has been demonstrated in multi-step flow systems, where reactive organometallic intermediates are generated and consumed in-line, avoiding their isolation. thieme-connect.de

Furthermore, a multi-step synthesis can be integrated into a single continuous line. This could involve an initial reaction to form the amine, followed by in-line purification or extraction, and culminating in a final step such as salt formation by introducing a stream of gaseous or dissolved HCl to produce this compound directly. nih.govuc.pt This integrated approach reduces manual handling, minimizes waste, and can significantly shorten production times. nih.gov

Table 4: Advantages of Flow Chemistry for this compound Synthesis

| Advantage | Relevance to Synthesis |

|---|---|

| Enhanced Safety | Small reactor volumes minimize the risk associated with handling energetic materials (alkynes) or exothermic reactions. |

| Precise Temperature Control | Superior heat transfer allows for rapid heating or cooling, enabling reactions at temperatures above the solvent's boiling point and improving reaction rates and selectivity. uc.pt |

| Improved Mixing | Efficient mixing in microreactors ensures homogeneity, leading to more consistent product quality and yields. |

| Scalability | Production is scaled by running the system for longer periods ("scaling out") rather than using larger, more hazardous vessels. nih.gov |

| Process Integration | Enables multi-step sequences, including reaction, workup, and salt formation, in a continuous, automated fashion. thieme-connect.de |

Reaction Mechanisms and Mechanistic Investigations of But 3 Yn 2 Amine Hydrochloride

Reactivity Profiles of the Alkyne Moiety

The terminal alkyne functionality in But-3-yn-2-amine (B1312585) is characterized by the presence of a carbon-carbon triple bond and an acidic terminal proton. This moiety is susceptible to a range of reactions, including nucleophilic additions, cycloadditions, and transformations catalyzed by transition metals.

Nucleophilic Addition Reactions to the Alkyne

The sp-hybridized carbon atoms of the alkyne group in But-3-yn-2-amine render it more electrophilic than a corresponding alkene, making it susceptible to nucleophilic attack. These reactions are a cornerstone of alkyne chemistry, leading to the formation of vinyl derivatives.

One notable example is the addition of thiol nucleophiles to terminal alkynes. Research has shown that alkynes can react with active-site cysteine nucleophiles in proteases. sci-hub.se The mechanism is thought to involve the direct nucleophilic attack of the thiolate anion on one of the sp-hybridized carbons of the alkyne. The presence of the terminal proton is crucial for this reactivity; its replacement with a methyl group, for instance, has been shown to inhibit the reaction. sci-hub.se This highlights the importance of the terminal C-H bond in facilitating nucleophilic addition. While the reaction can proceed under physiological conditions, it is highly selective for the enzymatic active site and does not readily occur with free thiols in solution. sci-hub.se

Table 1: Nucleophilic Addition of Thiols to Terminal Alkynes

| Nucleophile | Alkyne Substrate | Conditions | Product | Reference |

| Cysteine residue in UCHL3 | Ubiquitin-propargylamide | Physiological | Vinyl thioether adduct | sci-hub.se |

| Cysteine residue in Caspase-1 | Peptide-based terminal alkyne | Physiological | Covalent enzyme-inhibitor complex | sci-hub.se |

This table presents examples of nucleophilic addition to terminal alkynes, a reaction type relevant to But-3-yn-2-amine.

Cycloaddition Reactions (e.g., Click Chemistry, [3+2] Cycloadditions)

The terminal alkyne of But-3-yn-2-amine is an excellent participant in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This [3+2] cycloaddition reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org

The mechanism of the CuAAC reaction involves the in situ formation of a copper acetylide from the terminal alkyne. This intermediate then reacts with an organic azide (B81097) in a stepwise manner, ultimately yielding the stable triazole ring. The reaction is known for its high yields, broad substrate scope, and tolerance of a wide variety of functional groups. Propargylamines, such as But-3-yn-2-amine, are common substrates in these reactions, leading to the formation of triazole-containing amine derivatives which are of interest in medicinal chemistry and materials science. researchgate.netnih.gov

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargylamines

| Propargylamine (B41283) Derivative | Azide | Catalyst / Conditions | Product | Yield | Reference |

| N-propargyl 1,5-dideoxy-1,5-imino-D-gulitol | Azide-substituted glucose | Cu(I) | Triazole-linked pseudo-disaccharide | Good | researchgate.net |

| Propargylamine | Flu568-azide | Immobilized Cu(I) on microchip | Fluorescently labeled triazole | - | rsc.org |

| N-propargyl amides | Cholesterol-derived azide | Copper(II) sulfate, sodium ascorbate | Triazole-linked cholesterol derivative | - | researchgate.net |

This table showcases the utility of propargylamines in click chemistry, a key reaction of the alkyne moiety of But-3-yn-2-amine.

Transition Metal-Catalyzed Alkyne Transformations

The alkyne moiety of But-3-yn-2-amine can undergo a variety of transformations in the presence of transition metal catalysts. acs.org These reactions are highly valuable for the construction of complex molecular architectures.

Propargylamines are key building blocks in the synthesis of a wide range of compounds, often through multicomponent reactions catalyzed by metals such as copper, gold, and zinc. rsc.orgacs.org The A³ coupling (aldehyde, alkyne, amine) is a prominent example, leading to the formation of more complex propargylamines. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to functionalize the terminal alkyne. Although not a direct reaction of the amine, the presence of the amine can influence the reactivity and outcome of these transformations. mdpi.com Rhodium and copper tandem catalyst systems have been developed for the synthesis of α-monosubstituted propargylamines from terminal alkynes and secondary amines. mdpi.com

Table 3: Transition Metal-Catalyzed Reactions Involving Propargylamines

| Reaction Type | Catalyst | Substrates | Product | Reference |

| A³ Coupling | Cu-Ru catalyst | Aldehyde, amine, terminal alkyne | Propargylamine | acs.org |

| Tandem Hydroamination/Alkyne Addition | (PNO)Rh/Cu | Terminal alkyne, secondary amine | α-Monosubstituted propargylamine | mdpi.com |

| Michael Addition | CuCl | Methyl vinyl ketone, terminal alkyne, secondary amine | Propargylamine | acs.orgresearchgate.net |

| Cyclization/Isomerization | Pd(OAc)₂ | Propargylamine | Quinoline | mdpi.com |

This table provides examples of the diverse transition metal-catalyzed transformations that the alkyne group of But-3-yn-2-amine can undergo.

Reactivity Profiles of the Amine Moiety

The primary amine group in But-3-yn-2-amine is a key functional group that imparts nucleophilic and basic character to the molecule. It readily participates in reactions typical of primary amines, such as nucleophilic substitution, condensation, and acylation.

Nucleophilic Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes But-3-yn-2-amine a potent nucleophile. msu.edu This nucleophilicity allows it to react with a wide range of electrophiles. For instance, it can participate in nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines. researchgate.net

The nucleophilicity of amines is influenced by both electronic and steric factors. Primary amines, such as But-3-yn-2-amine, are generally good nucleophiles. researchgate.net The amine group can also act as a nucleophile in ring-opening reactions of epoxides and in Michael additions to α,β-unsaturated carbonyl compounds. nih.gov

Table 4: Nucleophilic Reactions of Primary Amines

| Electrophile | Amine | Conditions | Product | Reference |

| Aryl Halide | Primary Amine | Pd catalyst, base | N-Aryl Amine | nih.govresearchgate.net |

| Alkyl Halide | Primary Amine | - | Secondary Amine | researchgate.net |

| Acid Chloride | Primary Amine | - | Amide | msu.edu |

| α,β-Unsaturated Lactone | Primary Amine | EtOH, 25 °C | β-Aminolactone | researchgate.net |

This table illustrates the nucleophilic reactivity of primary amines, which is a characteristic feature of the amine moiety in But-3-yn-2-amine.

Condensation and Imine Formation Reactions

The primary amine of But-3-yn-2-amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

The formation of the imine is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture. libretexts.org Imines are valuable synthetic intermediates and can be further reduced to form secondary amines or reacted with other nucleophiles. The reaction of propargylamine with substituted benzaldehydes, for example, leads to the formation of propargyl imines in good yields. nih.gov

Table 5: Imine Formation from Primary Amines and Carbonyl Compounds

| Amine | Carbonyl Compound | Conditions | Product (Imine) | Reference |

| Propargylamine | Substituted benzaldehydes | - | Propargyl imine | nih.gov |

| Primary Amine | Aldehyde/Ketone | Acid catalyst | Imine | masterorganicchemistry.com |

| Methylamine | 3-Pentanone | Acid catalyst | N-(pentan-3-ylidene)methanamine | libretexts.org |

| Ethylamine | Cyclohexanone | Acid catalyst | N-cyclohexylideneethanamine | libretexts.org |

This table provides examples of imine formation, a key condensation reaction of the primary amine group in But-3-yn-2-amine.

N-Alkylation and Acylation Processes

The amine functionality of But-3-yn-2-amine is a primary site for nucleophilic reactions such as alkylation and acylation. As the compound is a hydrochloride salt, the amine group is initially protonated as an ammonium (B1175870) ion. Consequently, a preliminary deprotonation step using a base is required to liberate the lone pair of electrons on the nitrogen, thereby activating it as a nucleophile for subsequent reactions.

N-Alkylation

The N-alkylation of But-3-yn-2-amine with alkyl halides proceeds through a nucleophilic aliphatic substitution, typically following an SN2 mechanism. The reaction is initiated by the attack of the neutral amine on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This step forms a secondary ammonium salt, which is then deprotonated to yield the N-alkylated product.

A significant challenge in the N-alkylation of primary amines is the potential for overalkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine, and potentially even a quaternary ammonium salt. masterorganicchemistry.com Controlling the reaction stoichiometry and conditions is crucial to selectively achieve monoalkylation.

N-Acylation

N-acylation of But-3-yn-2-amine with acylating agents like acid chlorides or anhydrides is a highly efficient method for forming amides. This reaction also requires initial deprotonation of the amine hydrochloride. The free amine then acts as a nucleophile, attacking the carbonyl carbon of the acylating agent. This addition is followed by the elimination of a leaving group (e.g., chloride), a process often referred to as a nucleophilic acyl substitution.

Unlike alkylation, over-acylation is generally not an issue. The resulting amide product has its nitrogen lone pair delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than the starting amine and thus unreactive toward further acylation. orientjchem.org A base is typically employed in the reaction mixture to neutralize the acidic byproduct (e.g., HCl) generated during the process. fortunejournals.com

| Feature | N-Alkylation | N-Acylation |

|---|---|---|

| Mechanism | SN2 Nucleophilic Substitution | Nucleophilic Acyl Substitution (Addition-Elimination) |

| Key Intermediate | Secondary ammonium salt | Tetrahedral carbonyl adduct |

| Driving Force | Formation of a C-N bond | Formation of a stable amide bond |

| Side Reactions | Polyalkylation (formation of tertiary amines and quaternary salts) | Generally clean with minimal side reactions |

| Product Nucleophilicity | Increased (secondary amine > primary amine) | Decreased (amide << amine) |

Synergistic Reactivity of Alkyne and Amine Functionalities

The dual presence of an amine and a terminal alkyne in But-3-yn-2-amine allows for powerful multicomponent reactions where both groups participate. The most prominent example is the Aldehyde-Alkyne-Amine (A³) coupling reaction. phytojournal.com This one-pot process combines an aldehyde, an alkyne, and an amine to generate propargylamines, which are valuable synthetic intermediates. libretexts.orgnih.gov

In the context of But-3-yn-2-amine, the molecule can serve as the amine component, reacting with an aldehyde and another terminal alkyne. However, its intrinsic structure also allows it to potentially act as both the amine and the alkyne source in specific catalytic systems, leading to more complex structures. The general mechanism, catalyzed by metals like copper, gold, or ruthenium, involves the in situ formation of two key reactive intermediates: an imine (or iminium ion) from the condensation of the aldehyde and the amine, and a metal acetylide from the deprotonation of the terminal alkyne. wikipedia.orgencyclopedia.pub These two species then combine to form the new C-C bond, yielding the propargylamine product. phytojournal.com This reaction is a prime example of atom economy and convergent synthesis, building molecular complexity in a single step. libretexts.org

Applications in Advanced Organic Synthesis

But-3-yn-2-amine (B1312585) Hydrochloride as a Chiral Building Block

The utility of chiral molecules that can be incorporated into larger structures is a cornerstone of modern asymmetric synthesis. But-3-yn-2-amine hydrochloride is an exemplar of such a chiral building block, providing a reliable source of stereochemistry that can be transferred through multiple synthetic steps. The strategic placement of its functional groups—the nucleophilic amine and the electrophilic/coupling-ready alkyne—offers chemists a predictable platform for stereocontrolled elaborations.

This compound is itself a primary chiral propargylamine (B41283), but its utility extends to being a foundational unit for the synthesis of more complex, substituted chiral propargylamines. The primary amine group is sufficiently nucleophilic to undergo a range of standard transformations, such as N-alkylation and N-acylation, while preserving the integrity of the adjacent stereocenter. libretexts.org

These reactions allow for the introduction of various substituents onto the nitrogen atom, leading to a library of secondary and tertiary chiral propargylamines. For instance, reaction with alkyl halides can yield N-alkylated derivatives. wikipedia.org This straightforward functionalization is a key step in modifying the building block for subsequent applications in more complex syntheses. While polyalkylation can be a concern in such reactions, controlling the stoichiometry and reaction conditions can favor the desired mono-alkylated product. msu.edu The resulting secondary amines retain the essential propargyl moiety, now tailored for specific synthetic strategies or as target molecules themselves.

Table 1: Examples of N-Substituted But-3-yn-2-amine Derivatives

| Derivative Name | Molecular Formula | Structure |

|---|---|---|

| (But-3-yn-2-yl)(propyl)amine evitachem.com | C₇H₁₃N |  |

Note: The table provides examples of known derivatives to illustrate the synthetic possibilities originating from But-3-yn-2-amine.

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of enantiopure nitrogen-containing heterocycles. beilstein-journals.org The general strategy involves functionalizing both the amine and the alkyne in a way that facilitates an intramolecular cyclization, effectively transferring the chirality of the starting material to the newly formed ring system.

A prominent example is the formation of substituted pyrrolidine (B122466) rings. Following an initial coupling reaction at the alkyne terminus and N-functionalization, the resulting intermediate can undergo intramolecular cyclization. For example, the synthesis of the β-carboline alkaloid brevicolline (B1239659) involves the cyclization of a butynylamine derivative to form a dihydropyrrole ring, which is a key heterocyclic intermediate. evitachem.com This transformation showcases how the original stereocenter of the butynylamine core can direct the formation of a complex heterocyclic structure. Such intramolecular cyclizations are a powerful tool for creating stereochemically rich cyclic systems from acyclic chiral precursors. beilstein-journals.org

The incorporation of small, stereodefined fragments into the framework of a complex natural product is a hallmark of efficient total synthesis. But-3-yn-2-amine, or its derivatives, has been employed as a critical chiral building block in the asymmetric total synthesis of alkaloids.

The total synthesis of the β-carboline alkaloid (S)-brevicolline provides a clear illustration of this role. evitachem.com In this synthesis, a precursor containing the butynylamine core structure is elaborated and cyclized to construct a key part of the alkaloid's framework. Specifically, after a Sonogashira coupling reaction to attach the butynyl group to the β-carboline core, the amine is unmasked. This butynylamine derivative then undergoes an intramolecular cyclization to form a dihydropyrrole, which is subsequently reduced and methylated to yield the final natural product. evitachem.com The use of this building block simplifies the construction of the complex pyrrolidine ring system of brevicolline and establishes the desired stereochemistry.

Construction of Complex Molecular Architectures

The dual reactivity of the amine and terminal alkyne in this compound allows for its use in synthetic sequences that rapidly build molecular complexity. The alkyne provides a handle for powerful carbon-carbon bond-forming reactions, while the amine offers a site for introducing further diversity and for directing cyclization reactions.

The synthesis of β-carboline alkaloids is a significant area where butynylamine derivatives have proven to be highly effective. The construction of the brevicolline alkaloid skeleton highlights a powerful strategy involving a palladium-catalyzed Sonogashira coupling followed by cyclization. evitachem.com

In a key step, a triflate-substituted β-carboline intermediate is coupled with an N-protected form of a butynylamine derivative. This cross-coupling reaction forges a new carbon-carbon bond between the aromatic core and the alkyne of the building block. Subsequent removal of the protecting group on the nitrogen atom reveals the primary amine, which then participates in an intramolecular cyclization onto the alkyne, forming a five-membered dihydropyrrole ring fused to the β-carboline system. evitachem.com This sequence efficiently constructs the complex, polycyclic architecture characteristic of this class of alkaloids.

The synthetic strategy used for β-carbolines can be generalized to create a wide diversity of molecular scaffolds. The terminal alkyne of the butynylamine core is amenable to various coupling reactions, most notably the Sonogashira reaction, which allows for the attachment of a wide range of aryl and vinyl substituents. evitachem.com Concurrently, the amine can be functionalized through alkylation or acylation.

This modular approach, where two different points of the molecule can be independently modified, allows for the generation of a large library of intermediates from a single chiral building block. These intermediates, now bearing diverse substituents, can be subjected to various cyclization conditions (e.g., transition-metal-catalyzed or base-mediated) to produce a wide array of distinct heterocyclic scaffolds. For example, the cyclization of a butynylamine derivative was a key step in a new total synthesis of the β-carboline alkaloid brevicarine. evitachem.com This ability to generate scaffold diversity is crucial in medicinal chemistry for the exploration of new chemical space and the development of novel therapeutic agents.

Table 2: Key Transformations in the Synthesis of Racemic Brevicolline

| Step | Reactants | Key Reagents/Conditions | Product | Transformation Type |

|---|---|---|---|---|

| 1 | β-carboline triflate (3), N-(3-butynyl)phthalimide (4) | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF | Coupled compound (5) | Sonogashira Coupling |

| 2 | Coupled compound (5) | MeNHNH₂, EtOH, reflux | Butynylamine derivative (6) | Deprotection (Phthalimide removal) |

| 3 | Butynylamine derivative (6) | Not specified in abstract | Dihydropyrrole (7) | Intramolecular Cyclization |

| 4 | Dihydropyrrole (7) | Reduction | Compound (8) | Reduction |

| 5 | Compound (8) | N-Methylation | Racemic brevicolline ((±)-1) | N-Methylation |

Based on the synthetic scheme reported for the total synthesis of racemic brevicolline. evitachem.com

Development of New Synthetic Methodologies

The unique reactivity of this compound and related propargylamines has spurred the development of novel synthetic methodologies, focusing on catalysis, green chemistry principles, and stereocontrol.

Catalyst Development for Transformations Involving the Compound

Significant research has been dedicated to developing efficient catalytic systems for reactions involving propargylamines. A primary focus has been on the three-component coupling reaction of an aldehyde, an amine, and an alkyne, known as the A³ coupling, which is a straightforward method for synthesizing propargylamines. nih.gov A wide variety of catalysts have been explored for this transformation, including those based on copper, gold, silver, zinc, and other transition metals.

Copper catalysts, in particular, have been extensively used due to their low cost and high reactivity. nih.gov For instance, copper(I)-modified zeolites have been employed for the green synthesis of propargylamines under solvent-free conditions. nih.gov Nanocrystalline ZnCl₂–TiO₂ has also been utilized as a heterogeneous catalyst for the synthesis of propargylamines from aromatic aldehydes, secondary amines, and phenylacetylene. nih.gov Furthermore, palladium acetate (B1210297) has been identified as an effective catalyst for the formation of oxazolidinones from the reaction of propargylamine derivatives with carbon dioxide. researchgate.net

The development of catalysts extends to enantioselective transformations. Chiral copper complexes, for example, have been successfully used in the asymmetric A³ coupling reaction to produce chiral propargylamines with high enantioselectivity.

The table below highlights some of the catalyst systems developed for transformations involving propargylamines:

| Catalyst System | Reaction Type | Key Features |

| Copper(I)-modified Zeolites | A³ Coupling | Green synthesis, solvent-free conditions |

| Nanocrystalline ZnCl₂–TiO₂ | A³ Coupling | Heterogeneous catalyst, good to excellent yields |

| Palladium Acetate | Cyclization with CO₂ | Formation of oxazolidinones |

| Chiral Copper Complexes | Asymmetric A³ Coupling | High enantioselectivity |

| Gold Nanoparticles | A³ Coupling | Recyclable, efficient under mild conditions |

This table showcases a variety of catalytic systems that have been developed to enhance the efficiency, selectivity, and environmental friendliness of reactions involving propargylamines.

Green Chemistry Approaches in Amine Synthesis

The synthesis of amines, including propargylamines, is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unair.ac.idnih.gov A significant focus in the green synthesis of propargylamines is the use of solvent-free reaction conditions. nih.gov These methods not only reduce the environmental impact of organic solvents but can also lead to higher reaction rates and easier product isolation.

The use of recyclable catalysts is another key aspect of green chemistry in this context. For example, silica-supported copper catalysts and eggshell-supported Cu(II) salophen complexes have been developed for the A³ coupling reaction, allowing for the catalyst to be recovered and reused over multiple cycles. nih.gov Gold nanoparticles have also been reported as a recyclable catalyst for the A³ coupling, providing an efficient and economic route to propargylamines. researchgate.net

Furthermore, multicomponent reactions like the A³ coupling are inherently green as they increase atom economy by incorporating multiple reactant molecules into the final product in a single step, thereby reducing the formation of by-products. researchgate.net Efforts are also being made to develop metal-free protocols for propargylamine synthesis to avoid the use of potentially toxic and expensive heavy metals. researchgate.net

Key green chemistry approaches in the synthesis of propargylamines are summarized below:

| Green Chemistry Approach | Example | Benefit |

| Solvent-Free Synthesis | A³ coupling using Cu(I)-modified zeolites | Reduced waste, minimal environmental impact |

| Recyclable Catalysts | Silica-supported copper catalyst | Catalyst can be recovered and reused |

| Multicomponent Reactions | A³ Coupling | High atom economy, reduced by-products |

| Metal-Free Synthesis | Organocatalyzed A³ coupling | Avoids use of heavy metals |

This table illustrates various green chemistry strategies that are being implemented to make the synthesis of propargylamines more sustainable and environmentally friendly.

Chemo-, Regio-, and Stereoselective Syntheses

The development of chemo-, regio-, and stereoselective methods for the synthesis and transformation of propargylamines is a crucial area of research, as it allows for the precise control over the structure of the final products.

Chemoselectivity is important when dealing with molecules that have multiple reactive sites. For example, in cascade reactions involving propargylamines, selective reaction at the alkyne or amine functionality is often desired to achieve the target product.

Regioselectivity refers to the control of the orientation of bond formation. In the synthesis of heterocyclic compounds from propargylamines, controlling the regioselectivity of the cyclization step is essential for obtaining the desired isomer. For instance, in the synthesis of polysubstituted imidazoles from propargylamines and amidines, the reaction proceeds with high regioselectivity to form the 1,2,4-trisubstituted imidazole (B134444). researchgate.net

Stereoselectivity , the control of the three-dimensional arrangement of atoms, is particularly important in the synthesis of chiral molecules, many of which have applications in pharmaceuticals. Numerous methods have been developed for the stereoselective synthesis of propargylamines. One common approach involves the addition of organometallic acetylides to chiral imines or their derivatives. For example, the highly stereoselective addition of lithiated chloroacetylene to chiral N-tert-butanesulfinyl imines has been reported to produce terminal chloro-substituted propargylamines with excellent diastereoselectivity. rsc.org

Catalytic asymmetric methods are also widely employed. Chiral copper-pybox complexes, for instance, have been used to catalyze the enantioselective three-component coupling of aldehydes, amines, and alkynes to afford chiral propargylamines in high yields and enantiomeric excesses.

The table below provides examples of selective syntheses involving propargylamines:

| Selectivity Type | Reaction | Method/Catalyst | Outcome |

| Diastereoselective | Addition of lithiated chloroacetylene to N-tert-butanesulfinyl imines | Chiral auxiliary | Excellent diastereoselectivity |

| Enantioselective | Three-component coupling of aldehydes, anilines, and alkynes | Chiral copper(I)-pybox complex | High enantiomeric excess |

| Regioselective | Cascade annulation of propargylamines with amidines | - | Formation of specific imidazole isomers |

This table highlights different strategies for achieving high levels of chemo-, regio-, and stereoselectivity in reactions involving propargylamines, enabling the synthesis of complex and well-defined molecular structures.

Role in Medicinal Chemistry Research and Drug Discovery

But-3-yn-2-amine (B1312585) Hydrochloride as a Precursor for Biologically Active Compounds

The unique combination of a chiral amine and a reactive alkyne group makes but-3-yn-2-amine hydrochloride a key starting material for creating diverse chemical scaffolds. The amine allows for the formation of amides, sulfonamides, and substituted amines, while the alkyne is amenable to a wide range of coupling reactions, such as the Sonogashira coupling and click chemistry, enabling the construction of complex molecular architectures.

This compound, particularly its (S)-enantiomer, is a crucial intermediate in the synthesis of ligands targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors involved in numerous physiological processes, making them significant drug targets mdpi.com. The chiral amine of the precursor is often incorporated into the core of the final molecule, where its specific stereochemistry is critical for precise interaction with the receptor's binding pocket. For instance, in the synthesis of pyrimidine derivatives, the (S)-but-3-yn-2-amine moiety can be introduced to create compounds with high affinity and selectivity for their intended receptor targets. The synthesis often involves coupling the chiral amine with a heterocyclic core, such as a pyrimidine, followed by further modification of the alkyne group to introduce additional diversity and optimize pharmacological properties.

A significant application of (S)-but-3-yn-2-amine is in the discovery of agonists for the orphan G Protein-Coupled Receptor 139 (GPR139). GPR139 is predominantly expressed in the central nervous system, including regions like the habenula and striatum, and is considered a potential therapeutic target for neuropsychiatric disorders such as schizophrenia nih.govnih.gov.

Key GPR139 agonists, including the clinical trial candidate TAK-041 and the potent tool compound JNJ-63533054, incorporate a chiral aminopyrimidine scaffold derived from (S)-but-3-yn-2-amine. The synthesis of these molecules involves the reaction of (S)-but-3-yn-2-amine with a substituted pyrimidine core. This step establishes the critical stereocenter early in the synthetic route. Subsequent reactions, often involving the terminal alkyne, are used to build the rest of the molecule. The resulting compounds have shown high potency in activating the GPR139 receptor, demonstrating the utility of this specific chiral precursor in generating effective receptor ligands nih.gov.

The propargylamine (B41283) structure within this compound is a well-known pharmacophore for the inhibition of certain enzymes, particularly monoamine oxidases (MAO). MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of neurotransmitters like dopamine and serotonin. Inhibition of these enzymes, especially MAO-B, is an established therapeutic strategy for Parkinson's disease nih.gov.

Propargylamines can act as mechanism-based irreversible inhibitors, where the alkyne group forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, leading to its inactivation . Derivatives of but-3-yn-2-amine can be designed to enhance selectivity and potency for either MAO-A or MAO-B. By modifying the molecule to include moieties that interact with specific residues in the enzyme's active site, researchers can develop selective inhibitors, which can reduce side effects associated with non-selective inhibition mdpi.com.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of but-3-yn-2-amine, these studies have been crucial in optimizing their potency and selectivity as receptor ligands or enzyme inhibitors.

SAR studies on pyrimidine derivatives, many of which can be synthesized from but-3-yn-2-amine, have revealed key insights into their biological activity. The pyrimidine nucleus serves as a central scaffold, and the substituents at different positions greatly influence the compound's pharmacological profile nih.govresearchgate.net.

For GPR139 agonists, modifications have been explored at multiple positions on the core scaffold. These studies have shown that the nature of the groups attached to the pyrimidine ring and the terminal alkyne position can dramatically affect agonist potency. For example, in a series of pyrimidine-4-carboxamides designed as enzyme inhibitors, systematic modification of three different substituents allowed for the optimization of potency and lipophilicity, leading to the identification of a nanomolar potent inhibitor nih.gov. Such studies guide medicinal chemists in designing new analogues with improved drug-like properties.

| Compound Series | Scaffold | Modification Area | Observed Impact on Activity |

|---|---|---|---|

| Pyrimidine-4-carboxamides | Pyrimidine | R1 Amide Group | Modulation of potency and selectivity. |

| Pyrimidine-4-carboxamides | Pyrimidine | R2 Substituent | Significant impact on inhibitory potency and lipophilicity nih.gov. |

| Pyrimidine-4-carboxamides | Pyrimidine | R3 Substituent | Affects binding and overall drug-like properties nih.gov. |

| GPR139 Agonists | Aminopyrimidine | Terminal Alkyne Group | Introduction of aromatic or heterocyclic groups can enhance receptor affinity. |

Biological systems, such as receptors and enzymes, are chiral environments. Consequently, the stereochemistry of a drug molecule plays a pivotal role in its interaction with its biological target. For ligands derived from but-3-yn-2-amine, the stereocenter at the carbon atom bearing the amino group is critical for biological recognition and potency nih.gov.

Intermolecular Interactions with Biomolecules

The specific intermolecular interactions of this compound with biomolecules, such as receptors and enzymes, are not extensively detailed in publicly available scientific literature. While this compound is utilized in medicinal chemistry as a building block for more complex molecules, studies focusing solely on its direct binding affinities and enzyme inhibition properties are not readily found. However, the structural motifs present in this compound—a primary amine and a terminal alkyne—are of significant interest in drug discovery and their general roles in ligand-receptor and enzyme-inhibitor interactions can be discussed to provide context.

Ligand-Receptor Binding Studies

The exploration of alkynyl-containing compounds in drug discovery is an active area of research. These molecules are often used to probe the topology of receptor binding sites and as precursors for creating more potent and selective ligands. Without specific experimental data for this compound, any discussion of its receptor binding profile remains speculative and would be based on the general properties of its functional groups.

Enzyme Inhibition and Modulation Investigations

There is no specific data in the scientific literature detailing the enzyme inhibition or modulation properties of this compound, such as its IC50 or Ki values against specific enzymes. However, the terminal alkyne moiety is a well-known feature in the design of enzyme inhibitors, particularly irreversible covalent inhibitors.

Alkynes can function as "latent electrophiles" that, upon binding to an enzyme's active site, can be activated to form a covalent bond with a nucleophilic amino acid residue, such as cysteine or serine. This mechanism-based inhibition leads to the irreversible inactivation of the enzyme. For example, N-propargylamines are known mechanism-based inhibitors of flavin-dependent enzymes like monoamine oxidases (MAOs), where the enzyme's FAD cofactor oxidizes the propargylamine, leading to covalent modification of the enzyme.

While this provides a potential mechanism by which this compound could act as an enzyme inhibitor, without experimental validation, this remains a hypothesis based on the known reactivity of its functional group. Research into the inhibitory activity of small alkynes is ongoing, with a focus on achieving target selectivity and minimizing off-target reactivity.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For But-3-yn-2-amine (B1312585) hydrochloride, both ¹H and ¹³C NMR would provide critical data on the connectivity and chemical environment of each atom.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the methine proton adjacent to the amine, the amine protons (which may be broadened or exchange with a deuterated solvent), and the terminal alkyne proton. The chemical shifts (δ) and coupling constants (J) would be indicative of the electronic environment and spatial relationships between neighboring protons.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would reveal four distinct carbon signals corresponding to the methyl group, the methine carbon, and the two sp-hybridized carbons of the alkyne. The chemical shifts of the alkynyl carbons would be particularly characteristic.

Elucidation of Complex Structures and Stereochemistry

In the context of But-3-yn-2-amine hydrochloride, which possesses a chiral center at the C2 position, advanced NMR techniques would be crucial for stereochemical studies. While standard ¹H and ¹³C NMR confirm the basic structure, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would definitively establish the proton-proton and proton-carbon correlations, respectively.

For determining the enantiomeric purity or absolute configuration, chiral resolving agents or chiral solvating agents could be employed in the NMR analysis. These agents interact with the enantiomers of this compound to form diastereomeric complexes, which can often be distinguished by their different NMR chemical shifts.

Dynamic NMR Studies of Conformation and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. For this compound, DNMR studies could potentially probe the rotation around the C2-C3 single bond and the inversion of the amine nitrogen.

At low temperatures, the rotation around single bonds might be slow enough to observe distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of rotation increases, leading to a coalescence of these signals. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barriers to these conformational changes. Similarly, proton exchange processes involving the amine group could be studied as a function of temperature, solvent, and pH.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy. This allows for the determination of the precise elemental formula of a compound. For the But-3-yn-2-amine cation (the hydrochloride salt would be analyzed as the protonated amine), HRMS would confirm the molecular formula C₄H₈N⁺ by matching the experimentally measured mass to the calculated exact mass with a high degree of confidence.

| Molecular Formula | Calculated Exact Mass (m/z) |

| [C₄H₇N+H]⁺ | 70.0651 |

This interactive table provides the expected exact mass for the protonated form of But-3-yn-2-amine.

Fragmentation Pathway Analysis for Structural Insights

In a mass spectrometer, molecules are ionized and can then break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For But-3-yn-2-amine, common fragmentation pathways would likely involve the cleavage of bonds adjacent to the amine group (alpha-cleavage), which is a characteristic fragmentation for amines.

Plausible Fragmentation Pathways:

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the molecular ion would lead to a stable iminium ion. This is often a dominant fragmentation pathway for amines.

Loss of acetylene (B1199291): Cleavage of the propargyl group could also occur.

Analysis of these fragmentation patterns, particularly with tandem mass spectrometry (MS/MS) techniques, provides valuable insights into the connectivity of the molecule and helps to confirm its structure.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Terminal Alkyne (C≡C-H) | ≡C-H stretch | ~3300 |

| Alkyne (C≡C) | C≡C stretch | ~2100-2260 |

| Amine Salt (R-NH₃⁺) | N-H stretch | ~2800-3200 (broad) |

| Amine Salt (R-NH₃⁺) | N-H bend | ~1500-1600 |

| C-H (sp³) | C-H stretch | ~2850-3000 |

| C-N | C-N stretch | ~1000-1250 |

This interactive table summarizes the expected characteristic vibrational frequencies for this compound.

The ≡C-H stretching vibration around 3300 cm⁻¹ and the C≡C stretching vibration in the region of 2100-2260 cm⁻¹ would be definitive indicators of the terminal alkyne group. The broad absorption in the N-H stretching region is characteristic of the ammonium (B1175870) salt. The combination of these techniques provides a comprehensive spectroscopic profile of this compound, essential for its unequivocal identification and characterization in a research setting.

X-ray Diffraction Studies

X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and stereochemistry.

But-3-yn-2-amine is a chiral molecule, existing as two non-superimposable mirror images or enantiomers. The hydrochloride salt of a single enantiomer will crystallize in a chiral space group. Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of a chiral compound.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For chiral molecules, the phenomenon of anomalous dispersion can be used to determine the absolute configuration. By carefully measuring the intensities of specific pairs of reflections (Bijvoet pairs), it is possible to distinguish between the two enantiomers and assign the correct (R) or (S) configuration to the stereocenter.

While a specific single-crystal X-ray structure of this compound has not been found in the Cambridge Structural Database cam.ac.uk, the methodology is well-established. For example, the absolute structure of other chiral amine hydrochlorides, such as (S)-(+)-1-cyclohexylethylaminium chloride, has been determined using this technique, confirming the stereochemistry of the molecule in the solid state. researchgate.net The successful determination of the absolute structure of a chiral propargylamine (B41283) derivative has also been reported, showcasing the utility of this method for this class of compounds. researchgate.net The crystal structure data, once obtained, can be deposited in crystallographic databases, allowing for rapid identification of the compound based on its unit cell parameters. nih.gov

The three-dimensional arrangement of a molecule is not static and can adopt different conformations through rotation around single bonds. X-ray diffraction analysis of a single crystal provides a snapshot of the molecule's preferred conformation in the solid state. This information is crucial for understanding intermolecular interactions and packing forces within the crystal lattice.

For this compound, a key conformational feature would be the torsion angle defined by the atoms along the C-C-N backbone. The solid-state conformation is a result of a balance between intramolecular steric effects and intermolecular forces, such as hydrogen bonding between the ammonium group and the chloride ion, as well as other potential non-covalent interactions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

No dedicated studies using methods like Density Functional Theory (DFT) or Ab Initio calculations specifically for but-3-yn-2-amine (B1312585) hydrochloride were identified in the public domain. Therefore, detailed research findings on its electronic structure, reaction profiles, and conformational analysis are not available.

A detailed analysis of the electronic structure, including molecular orbital distributions (HOMO/LUMO), electrostatic potential maps, and predictions of reactivity for but-3-yn-2-amine hydrochloride, has not been published.

While DFT has been used to model reaction mechanisms for the broader class of propargylamines, specific transition state models and reaction energy profiles for reactions directly involving this compound are not documented in available research.

There is a lack of published research on the systematic conformational analysis of this compound. As a result, its energetic landscape, including the relative stabilities of different conformers and rotational barriers, has not been characterized.

Molecular Modeling and Dynamics Simulations

Specific molecular modeling and dynamics simulation studies for this compound are absent from the scientific literature.

No studies were found that report the results of ligand-receptor docking of this compound into specific protein targets. While it is a fragment used to build larger, biologically active molecules, docking analyses focus on these larger, more complex final compounds.

In the absence of docking studies, there are consequently no molecular dynamics simulations available that describe the stability, interaction dynamics, or binding free energy of this compound with any protein receptor.

Rational Design of Derivatives

The rational design of derivatives of this compound is a key strategy in medicinal chemistry to develop novel therapeutic agents. This approach utilizes computational tools to predict how modifications to the parent molecule will affect its interaction with a biological target. The primary goal is to optimize potency, selectivity, and pharmacokinetic properties.

The core structure of But-3-yn-2-amine, with its reactive amine and alkyne functionalities, provides a scaffold that can be systematically modified. For instance, its use in the synthesis of inhibitors for targets like the Hippo pathway's transcriptional co-activators YAP/TAZ demonstrates its utility as a starting fragment. google.comgoogle.com Computational methods such as molecular docking and quantum mechanics calculations can be employed to guide the design of new derivatives.

Molecular Docking in Derivative Design:

Molecular docking simulations can predict the binding orientation and affinity of hypothetical derivatives within the active site of a target protein. For example, if designing inhibitors for a specific kinase, the butynyl group could be oriented towards a key interaction point, while the amine group could be functionalized to form salt bridges or hydrogen bonds with amino acid residues.

Table 1: Hypothetical Docking Scores of Designed But-3-yn-2-amine Derivatives Targeting a Kinase ATP Binding Site

| Derivative | Modification on Amine Group | Modification on Alkyne Terminus | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| Derivative A | N-acetyl | Phenyl | -7.5 | H-bond with backbone carbonyl |

| Derivative B | N-methyl | Cyclopropyl | -6.8 | Hydrophobic interactions |

| Derivative C | N-benzyl | Thiophene | -8.2 | Pi-stacking with aromatic residue |

| Derivative D | N-(pyridin-2-yl) | Unmodified | -7.9 | H-bond and cation-pi interaction |

Note: The data in this table is hypothetical and for illustrative purposes only.

Cheminformatics and Data Mining

Cheminformatics and data mining are instrumental in unlocking the broader potential of this compound by analyzing large chemical and biological datasets. These approaches can identify new applications and predict the outcomes of chemical reactions or biological activities.

Virtual Screening for New Applications

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In the context of this compound, it can be used in two ways: as a query for similarity searches or as a fragment in fragment-based screening.

Given its structural features, this compound can be used to screen for compounds with similar physicochemical properties. These properties, such as a low molecular weight, a specific number of hydrogen bond donors and acceptors, and a defined topological polar surface area (TPSA), are important for drug-likeness. ambeed.com

Table 2: Physicochemical Properties of this compound for Virtual Screening Filters

| Property | Value | Source |

| Molecular Weight (M.W) | 105.57 g/mol | ambeed.com |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | ambeed.com |

| Number of H-bond Acceptors | 1 | ambeed.com |

| Number of H-bond Donors | 1 | ambeed.com |

| Number of Rotatable Bonds | 0 | ambeed.com |

| LogP (iLOGP) | 0.0 | ambeed.com |

These parameters can be used to filter large compound databases to find molecules with similar profiles, which may then be tested for new biological activities. For instance, this compound has been incorporated into molecules targeting YKL-40 and KRAS, indicating its potential utility in developing inhibitors for various disease-related proteins. epo.orggoogleapis.com

Predictive Modeling of Chemical Reactions and Biological Activity

Predictive modeling, often employing machine learning algorithms, can forecast the reactivity of this compound in various chemical transformations and predict the biological activity of its derivatives.

Modeling Chemical Reactions: